1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a piperidine ring, which is further connected to a chloropyridine moiety and a thianyl group. The presence of these functional groups endows the compound with distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Chloropyridine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is reacted with 2-chloropyridine.
Incorporation of the Thianyl Group: This can be done through various coupling reactions, ensuring the thianyl group is correctly positioned on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyridine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide
- 1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(1-methylpiperidin-4-yl)ethyl]piperidine-4-carboxamide
Uniqueness
1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide stands out due to the presence of the thianyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S2/c17-15-14(2-1-7-18-15)25(22,23)20-8-3-12(4-9-20)16(21)19-13-5-10-24-11-6-13/h1-2,7,12-13H,3-6,8-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWZORISXFNXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2CCSCC2)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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